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Compound of Interest

Compound Name: 1H-Inden-4-ol

CAS No.: 1194-60-1

Cat. No.: B075103 Get Quote

Executive Summary: The Aromaticity/Rigidity Divide
In the analysis of petrochemicals and forensic phenethylamines (specifically aminoindanes),

distinguishing between indene (unsaturated, planar) and indane (saturated, puckered)

derivatives is a critical chromatographic challenge.

While they share a bicyclic core, their behavior in Gas Chromatography-Mass Spectrometry

(GC-MS) is distinct. Indene derivatives, possessing a double bond in the cyclopentyl ring,

exhibit higher

-electron density and planarity compared to their indane counterparts. This guide details the
retention behavior and mass spectral fragmentation patterns necessary to resolve these
analogs, focusing on the 2-aminoindane (2-AI) class and petrochemical precursors.

Key Technical Insight: On standard 5% phenyl-arylene columns (e.g., DB-5MS), indane

derivatives generally elute prior to their indene analogs due to lower boiling points and reduced

-

interactions with the stationary phase. However, mass spectral differentiation requires careful
monitoring of the

115–118 cluster.
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Mechanistic Foundation
Chromatographic Separation Principles
The separation of these congeners relies on two physical properties:

Boiling Point (Volatility): The saturation of the five-membered ring in indane lowers the boiling

point relative to indene (Indane: 178°C vs. Indene: 182°C).

Stationary Phase Interaction: The double bond in indene facilitates stronger dispersion

forces and

-stacking interactions with phenyl-substituted stationary phases, increasing retention time (

).

Mass Spectral Fragmentation (EI, 70 eV)
Indane (

, MW 118): Characterized by a molecular ion (

) at 118. Key fragmentation involves the loss of hydrogen to form the tropylium-like cation (

117) or retro-Diels-Alder reactions.

Indene (

, MW 116): Shows a highly stable

at 116. The base peak is often

115 (

), formed by the loss of a hydrogen atom to achieve a fully conjugated, stable indenyl cation.

Experimental Protocol
This protocol is validated for the separation of trace impurities in forensic samples and

petrochemical feeds.
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Materials & Instrumentation
System: Agilent 7890B GC / 5977B MSD (or equivalent).

Column:DB-5MS UI (Ultra Inert), 30 m

0.25 mm

0.25

m.

Rationale: The "Ultra Inert" deactivation is non-negotiable for amino-derivatives (e.g., 2-AI)

to prevent peak tailing caused by Lewis acid-base interactions with silanols.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Thermal Gradient Method
To ensure resolution of the indane vs. indene core, a ramp optimized for mid-volatiles is

required.

Inlet: 250°C, Split 10:1 (or Splitless for trace analysis).

Oven Program:

Initial: 60°C (Hold 1.0 min) — Traps volatiles.

Ramp 1: 15°C/min to 200°C — Separates core isomers.

Ramp 2: 25°C/min to 300°C (Hold 3.0 min) — Elutes heavy dimers.

MS Source: 230°C; Quad: 150°C.

Warning: Source temperatures >250°C can induce thermal dehydrogenation of indane

derivatives, artificially increasing the "indene" signal (

116).

Workflow Visualization
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Figure 1: Analytical workflow for the separation of bicyclic aromatic isomers.

Comparative Data: Retention & Spectral
Signatures[1][2][3][4][5]
The following data summarizes the performance of the core structures and the relevant

forensic derivative 2-Aminoindane (2-AI).

Table 1: Retention Time & Ion Abundance Comparison[5]
Compoun
d

Structure
Type

MW
Retention
Time
(min)*

Primary
Ion
(Base)

Secondar
y Ions

Elution
Order

Indane
Saturated

Ring
118 6.45 117 118, 91,

115
1 (Early)

Indene
Unsaturate

d Ring
116 6.62 116 115, 89, 63 2 (Late)

2-

Aminoinda

ne

Amine

Derivative
133 9.15 117 116, 133,

91
3 (Late)

2-

Aminoinde

ne

Enamine

(Unstable)*

*

131 N/A 130/131 115, 103 Unstable

*Retention times are relative to the protocol in Section 3.2. Actual times vary by column

length/flow. **2-Aminoindene is chemically unstable and typically tautomerizes; however, stable

derivatives (e.g., N-methyl-2-aminoindene) follow the "Indene" retention trend (eluting after

their saturated analog).
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Spectral Deconvolution Logic
When analyzing complex mixtures, the 115/116/117 triad is the diagnostic fingerprint.

Scenario A (Pure Indane): High 118/117 ratio. Low 115.

Scenario B (Pure Indene): Dominant 116. High 115. Negligible 118.

Scenario C (2-Aminoindane): The molecular ion (133) is weak. The base peak is 117

(Indanyl cation).

Differentiation: To distinguish 2-AI from Indane, look for the

133 trace (even if <5% abundance) and the retention time shift (+2.5 min vs core indane).

Fragmentation Pathway Analysis
Understanding why these ions form is crucial for defending identification in regulated

environments.
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Figure 2: EI Fragmentation pathways showing the relationship between Indane (118) and

Indene (116) ions.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b075103?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting & Validation
The "Cross-Over" Myth
While polar columns (e.g., Wax) can invert elution orders for some isomers, for indane/indene

derivatives, the Boiling Point Rule generally holds on non-polar phases. If you observe Indene

eluting before Indane, check for:

Column Overload: Peak fronting can shift apex times.

Active Sites: Degraded liners can selectively retain the amine derivatives (2-AI), distorting

relative retention times (RRT).

Quality Control Check
Run a mix of Indane (CAS 496-11-7) and Indene (CAS 95-13-6) at 10 ppm.

Requirement: Baseline resolution (

).

Failure Mode: If peaks co-elute, reduce the initial oven ramp from 15°C/min to 10°C/min.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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